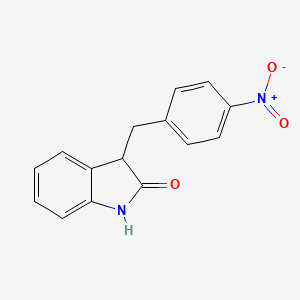
3-(4-Nitrobenzyl)-1,3-dihydro-2h-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a nitrobenzyl group attached to the indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-nitrobenzyl bromide with indole derivatives. One common method includes the use of potassium tert-butoxide and sodium ethoxide as bases to promote the reaction . The reaction conditions often require refluxing the reactants in an appropriate solvent to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Nitrobenzyl bromide: Used as a starting material in the synthesis of 3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one.
4-Nitrobenzyl alcohol: Another related compound with similar chemical properties.
4-Nitrobenzaldehyde: Used in the synthesis of various nitrobenzyl derivatives.
Uniqueness
This compound is unique due to its specific indole core structure combined with the nitrobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
13220-44-5 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H12N2O3/c18-15-13(12-3-1-2-4-14(12)16-15)9-10-5-7-11(8-6-10)17(19)20/h1-8,13H,9H2,(H,16,18) |
InChIキー |
YIKKMLSHYFGMKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















